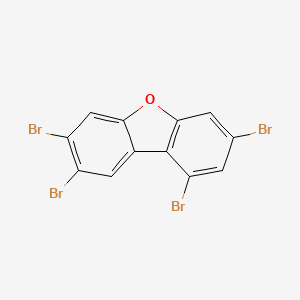

1,3,7,8-Tetrabromo-dibenzofuran

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,7,8-tetrabromodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br4O/c13-5-1-9(16)12-6-3-7(14)8(15)4-10(6)17-11(12)2-5/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQOLSPBJKCCDNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1OC3=CC(=C(C=C32)Br)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10335638 | |

| Record name | 1,3,7,8-tetrabromo-dibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617707-79-6 | |

| Record name | 1,3,7,8-tetrabromo-dibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Occurrence and Distribution of Tetrabromo Dibenzofuran Congeners

Presence in Abiotic Environmental Matrices

The presence of tetrabromo-dibenzofuran congeners has been documented in various non-living environmental media across the globe. Their distribution is largely influenced by sources such as industrial emissions, waste incineration, and the disposal and recycling of electronic waste. rsc.orggreenpeace.to

Global and Regional Distribution Patterns in Soil and Sediments

Tetrabromo-dibenzofuran congeners, along with other polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), are found in soils and sediments worldwide. Informal e-waste recycling sites in developing countries have been identified as significant hotspots for PBDD/F contamination. rsc.org Studies in these areas have revealed high concentrations of these compounds in soil, often far exceeding levels found in other regions. rsc.orgbham.ac.uk For instance, high levels of PBDD/Fs have been reported in the soils of e-waste dismantling workshops and surrounding areas in China. bham.ac.uk

The application of sewage sludge and biosolids to agricultural land is another pathway for the introduction of these contaminants into the soil. researchgate.net Research has shown that PBDFs are present in biosolids, and their land application can lead to the accumulation of these compounds in agricultural soils. nih.govresearchgate.netnih.gov The congener profiles of PBDFs in biosolids often reflect the types of commercial polybrominated diphenyl ether (PBDE) mixtures used in consumer products. nih.gov

Concentrations in Ambient Air and Airborne Particulates

Tetrabromo-dibenzofuran congeners are also present in the atmosphere, both in the gaseous phase and adsorbed onto airborne particulates. rsc.orgepa.gov E-waste recycling activities are a major source of atmospheric PBDD/Fs. researchgate.net For example, extremely high concentrations of PBDD/Fs have been measured in the ambient air around e-waste dismantling areas, such as Guiyu in China. researchgate.net The levels of PBDD/Fs in the atmosphere of such regions can be significantly higher than those in other urban or rural areas. researchgate.net

Industrial and municipal waste incineration also contribute to the atmospheric release of these compounds. nih.govwho.int The analysis of air samples has shown the presence of various PBDD/F congeners, with concentrations varying depending on the proximity to emission sources. epa.gov

Detection in Water and Aqueous Samples: Surface Waters, Wastewater Samples, Sewage Sludge, and Biosolids

Tetrabromo-dibenzofuran congeners have been detected in various aqueous environments. This includes surface waters, wastewater, and the resulting sewage sludge and biosolids from treatment plants. nih.govnih.govnih.gov The contamination of water bodies can occur through industrial discharges, runoff from contaminated land, and atmospheric deposition. nih.govepa.gov

Wastewater from industrial facilities, particularly those that use or process materials containing BFRs, can contain significant levels of PBDD/Fs. nih.gov Consequently, these compounds accumulate in sewage sludge during the wastewater treatment process. nih.govnih.govepa.gov Studies have shown that sewage sludge can contain a complex mixture of PBDD/F congeners. nih.govnih.gov The land application of this sludge can then transfer these contaminants to the soil environment. researchgate.net

A study of archived biosolids from the U.S. EPA's 2001 National Sewage Sludge Survey detected two PBDDs and five PBDFs. nih.govnih.gov The total mean concentration of detected PBDDs and PBDFs was 10,000 ng/kg dry weight. nih.gov

Detection in Biotic Matrices and Environmental Food Chains

The presence of tetrabromo-dibenzofuran congeners in abiotic environments leads to their uptake by living organisms and subsequent transfer through food chains.

Occurrence in Aquatic Organisms: Fish and Shellfish

Due to their lipophilic nature, tetrabromo-dibenzofuran congeners can bioaccumulate in aquatic organisms. nih.gov Fish and shellfish from contaminated waters have been found to contain detectable levels of these compounds. nih.govnih.gov The congener profiles in aquatic biota can vary depending on the species, their feeding habits, and the specific contamination sources in their environment. nih.gov

Research has indicated that 2,3,7,8-substituted PBDDs and PBDFs are found in seafood intended for human consumption. nih.gov The bioaccumulation of these compounds in the aquatic food web is a significant concern for both ecosystem health and human exposure.

Presence in Terrestrial Fauna: Poultry and Other Animal Species

Tetrabromo-dibenzofuran congeners have also been detected in terrestrial animals, including poultry. acs.orgcolab.ws Chickens raised in areas with high environmental contamination, such as near BFR manufacturing zones or e-waste recycling sites, can accumulate these compounds from their environment and feed. acs.orgcolab.ws Studies have shown the presence of various brominated flame retardants and their byproducts in chicken tissues. acs.org

The biomagnification of these compounds in terrestrial food chains has been observed, indicating that organisms at higher trophic levels may have higher concentrations of these contaminants. nih.govnih.gov For example, studies on waterbirds in e-waste recycling regions have shown that the levels of some brominated flame retardants are correlated with the trophic level of the bird species. nih.gov

Measured Levels in Human Biological Samples (e.g., Adipose Tissue, Human Milk) for Environmental Exposure Assessment

The assessment of 1,3,7,8-TeBDF levels in human tissues is a direct measure of environmental exposure. Due to its lipophilic ("fat-loving") nature, this compound tends to accumulate in the fatty tissues of the body, including adipose tissue and the lipid fraction of human milk.

Research Findings in Human Adipose Tissue

Studies have confirmed the presence of 1,3,7,8-TeBDF in human adipose tissue, indicating a general population exposure to this compound.

A study conducted in Sweden analyzed human adipose tissue samples and detected various polybrominated dibenzofurans (PBDFs). Notably, 2,3,7,8-Tetrabromodibenzofuran (B3055897) was detected in all nine samples analyzed, with concentrations ranging from 0.27 to 2.24 picograms per gram (pg/g) on a lipid basis.

Similarly, research on human adipose tissue samples from Japan also identified the presence of 2,3,7,8-TeBDF, further confirming human exposure in different geographical regions.

Below is an interactive data table summarizing the findings from the Swedish study.

| Location | Number of Samples | Congener | Concentration Range (pg/g lipid) |

| Sweden | 9 | 2,3,7,8-Tetrabromodibenzofuran | 0.27 - 2.24 |

Research Findings in Human Milk

The presence of 1,3,7,8-TeBDF in human milk is of particular concern as it represents a direct route of exposure for nursing infants. However, data on the specific levels of this congener in human milk are more limited compared to adipose tissue.

A study investigating various persistent organic pollutants in breast milk samples from southern Taiwan reported that most of the investigated polybrominated dibenzo-p-dioxins/furans (PBDD/Fs) were undetectable. While this study provides valuable information on the general levels of these compounds, it does not offer specific quantitative data for 1,3,7,8-TeBDF.

The lack of extensive quantitative data for 1,3,7,8-TeBDF in human milk highlights a gap in the current understanding of infant exposure to this specific compound. Further research with sufficiently sensitive analytical methods is needed to determine the concentration of 1,3,7,8-TeBDF in human milk from various populations and to assess the potential risks to nursing infants.

Sources and Formation Pathways of Tetrabromo Dibenzofuran Congeners

Unintentional Formation during Anthropogenic Thermal Processes

A significant source of PBDFs is their unintentional generation during high-temperature anthropogenic activities. These processes provide the necessary conditions—heat, precursor compounds, and bromine sources—for the formation of these persistent organic pollutants.

Waste incineration is a major pathway for the release of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) into the environment. iaeg.com Municipal solid waste incinerators (MSWIs) are considered a primary source due to the presence of brominated flame retardants (BFRs) in the waste feedstock. iaeg.comacs.org The combustion of household waste, particularly through open burning in barrels, can lead to significant emissions of PBDD/Fs, with emission factors comparable in magnitude to their chlorinated analogs. acs.orgacs.org

The incineration of electronic waste (e-waste) is another critical source. E-waste is rich in plastics treated with BFRs, which can transform into PBDD/Fs during thermal recycling or disposal processes. iaeg.comnih.gov Studies on infectious waste incineration have also highlighted the potential for worker exposure to high levels of dioxins, including halogenated furans. nih.gov In a study of a cement kiln co-processing municipal solid waste, PBDFs with high levels of halogenation, such as heptabrominated furans (HpBDF), were the dominant contributors to the total PBDD/F concentrations. nih.gov

Table 1: PBDD/F Emission Factors from Various Waste Combustion Sources

| Combustion Source | Emission Factor (ng TEQ/kg waste burned) | Reference |

|---|---|---|

| Open Burning of Residential Waste Dump | 87.2 - 1580 | acs.org |

Note: TEQ (Toxic Equivalency) values for PBDD/Fs are often calculated using the toxic equivalency factors for the corresponding PCDD/Fs. acs.org

Secondary metallurgical industries are significant sources of PBDD/F emissions. researchgate.net These processes often involve melting scrap metal that may be contaminated with plastics, paints, or other materials containing BFRs. Secondary copper smelting, in particular, has been identified as an important source, with the majority of PBDD/F emissions occurring during the initial feeding and fusion stage. researchgate.net Emission factors for PBDD/Fs from secondary copper, lead, and zinc smelting have been quantified, highlighting the contribution of nonferrous metal production to environmental PBDD/F loads. researchgate.net The presence of metal chlorides, such as copper(II) chloride (CuCl₂) and iron(III) chloride (FeCl₃), can act as catalysts, promoting the formation of halogenated dioxins and furans. aaqr.org

Table 2: PBDD/F Emission Factors from Secondary Metal Smelting

| Smelting Process | Stage | Emission Factor (ng/t) | Reference |

|---|---|---|---|

| Secondary Copper Smelting | Feeding-Fusion | 715 | researchgate.net |

| Secondary Copper Smelting | Oxidation | 119 | researchgate.net |

The combustion of fossil fuels and wood represents another pathway for the formation of halogenated dibenzofurans. While research has more extensively focused on chlorinated dioxins (PCDD/Fs) from these sources, the fundamental mechanisms apply to brominated congeners if a bromine source is present. witpress.comwitpress.com The combustion of coal, particularly when co-fired with materials like sewage sludge, is a known source of PCDD/Fs, with formation increasing with the proportion of sludge. aaqr.org Similarly, cement kilns burning fossil fuels like coal and petroleum coke emit PCDD/Fs. fao.org

Wood combustion, especially of treated wood containing preservatives or coatings, can produce dioxin emissions. witpress.comwitpress.com While many studies focus on PCDD/Fs, the burning of wood treated with brominated substances would logically lead to PBDD/F formation. witpress.comunimib.it The "de novo" synthesis pathway, where the dioxin molecule is formed from smaller fragments on the surface of fly ash particles in the presence of a halogen, is a key mechanism in these combustion processes. witpress.comwitpress.comaaqr.org

Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, is a key process in the formation of PBDD/Fs from BFRs. nih.gov When materials containing BFRs, such as plastics from electronic waste or textiles, are heated, these flame retardants can degrade and rearrange to form PBDD/F structures. nih.govnih.gov Studies on the pyrolysis of printed circuit boards have shown that PBDD/F formation occurs, but can be influenced by factors like temperature and the presence of additives like calcium oxide (CaO), which can inhibit their synthesis by capturing hydrogen bromide (HBr). researchgate.net The pyrolysis of specific BFR precursors, such as bromophenols, has been shown to yield various PBDD/F congeners. nih.gov

Generation from Brominated Flame Retardant (BFR) Degradation and Impurities

Beyond their formation in high-temperature industrial processes, PBDD/Fs, including 1,3,7,8-Tetrabromo-dibenzofuran, can also arise directly from the BFR products themselves, either as manufacturing impurities or as degradation products. iaeg.com

Polybrominated diphenyl ethers (PBDEs) are a major class of BFRs, and they are structurally very similar to PBDD/Fs. This structural similarity means they are significant precursors. nih.govresearchgate.net PBDD/Fs can be present as impurities in commercial PBDE mixtures from the manufacturing process. iaeg.com

Furthermore, PBDEs can be transformed into PBDD/Fs through thermal degradation. nih.gov The mechanism often involves the loss of a bromine or hydrogen atom from an ortho position (a carbon atom adjacent to the ether linkage), followed by a ring-closure reaction to form the furan (B31954) structure. acs.org This transformation can occur during the extrusion and molding of plastics containing PBDEs, as well as during the thermal stress of a fire or in recycling processes. iaeg.comnih.gov Studies have shown that lower-brominated PBDEs tend to favor transformation into PBDD/Fs, while higher-brominated congeners are more likely to have the ether bond break. researchgate.net

Detailed Mechanistic Studies of Tetrabromo-dibenzofuran Formation

The formation of this compound is a complex process that can occur through several mechanistic pathways, primarily in high-temperature environments. These pathways include the condensation of precursors, de novo synthesis from elemental carbon, and catalytic reactions involving metals.

Bromophenols are recognized as significant precursors in the formation of PBDDs and PBDFs. researchgate.netnih.gov The initial step in this pathway is the formation of brominated phenoxy radicals, which can be readily generated from bromophenols through hydrogen abstraction via low-energy pathways. researchgate.net These radicals can then undergo self-condensation or cross-condensation reactions to form PBDD/Fs.

A detailed investigation into the formation of PBDD/Fs from 2,4,6-tribromophenol (B41969) (TBP), a typical ortho-disubstituted phenol, revealed that both PBDDs and PBDFs are generated. nih.gov The reaction between TBP and a hydrogen radical produces key intermediates like the bromophenoxyl radical, the substituted phenyl radical, and the phenoxyl diradical. nih.gov The subsequent combination of these radical species can yield various products, including the dibenzofuran-type products 1,3,6,8-TeBDF and 2,4,6,8-TeBDF, as well as the dioxin-type products 1,3,6,8-TeBDD and 1,3,7,9-TeBDD. nih.gov This demonstrates that even from ortho-disubstituted phenols, pathways exist for the formation of dibenzofurans, not just dioxins. nih.gov

The table below outlines the PBDD/F products formed from the precursor 2,4,6-tribromophenol.

| Precursor | Key Radical Intermediates | Resulting Tetrabromo-dibenzofuran/dioxin Products |

| 2,4,6-tribromophenol (TBP) | Bromophenoxyl radical | 1,3,6,8-TeBDF |

| Substituted phenyl radical | 2,4,6,8-TeBDF | |

| Phenoxyl diradical | 1,3,6,8-TeBDD | |

| 1,3,7,9-TeBDD | ||

| Data sourced from a study on the formation mechanism of PBDD/Fs from 2,4,6-tribromophenol. nih.gov |

The "de novo" synthesis pathway describes the formation of PBDD/Fs from the basic constituents of carbon, oxygen, hydrogen, and bromine present in combustion systems, rather than from the rearrangement of a specific precursor molecule like a BFR. dss.go.thnih.gov This process is essentially a breakdown reaction of a carbon matrix, such as soot or activated carbon, followed by chlorination or bromination and the incorporation of oxygen. dss.go.thnih.gov

This synthesis route is particularly relevant in the post-combustion zone of incinerators, occurring on the surface of fly ash particles. ejnet.org Laboratory experiments using model mixtures of activated carbon and copper(II) bromide (CuBr2) have demonstrated the formation of PBDD/Fs at temperatures between 300 and 500°C, with the maximum yield observed at 300°C. nih.gov The presence of a catalyst, such as copper, accelerates the degradation of the carbonaceous structure in the presence of oxygen. nih.gov The process is characterized by a radical mechanism, indicated by the non-regiospecific nature of the reactions and the high temperatures and speeds involved. nih.gov

Metals, particularly copper and iron, play a crucial catalytic role in the formation of PBDD/Fs in thermal processes. ejnet.org These metals are often present in high concentrations in the fly ash of municipal waste incinerators. nih.govnih.gov Copper is generally considered the most potent catalyst for dioxin and furan formation. ejnet.org However, iron, while less catalytically active, is typically found in much higher concentrations. nih.gov

Studies have shown that both copper(II) oxide (CuO) and iron(III) oxide (Fe2O3) can catalyze the formation of PBDD/Fs from precursors like bromophenols. nih.gov A synergistic effect between iron and copper oxides has been observed, leading to significantly increased yields of PBDD/Fs, especially under pyrolytic conditions. nih.gov In these mixed-oxide systems, it is believed that CuO surfaces act as the primary reaction centers, while the presence of Fe2O3 enhances the ability of the copper centers to form the surface-bound radical precursors necessary for PBDD/F formation. nih.gov Experiments comparing the catalytic activity of copper(II) chloride (CuCl2) and iron(III) oxide (Fe2O3) in de novo tests found that increasing the concentration of copper led to a strong surge in both the amount and the average halogenation level of the PBDD/Fs formed. nih.govresearchgate.net

The table below summarizes the catalytic effects of iron and copper on PBDD/F formation.

| Catalyst | Role in PBDD/F Formation | Key Findings |

| Copper (Cu) | Highly potent catalyst for both precursor and de novo pathways. ejnet.org | Influences the congener profile of PBDD/Fs. nih.gov Strongly increases the amount and halogenation level of PBDD/Fs formed. nih.gov |

| Iron (Fe) | Catalyzes formation, though generally less active than copper. nih.gov | Influences the total yield of PBDD/Fs. nih.gov Can act synergistically with copper to dramatically increase yields. nih.gov |

| This table is a synthesis of findings from multiple studies on metal catalysis. nih.govnih.govejnet.org |

Natural Formation Mechanisms of Polybrominated Dibenzo-p-dioxins and Dibenzofurans

While industrial and combustion sources are the primary contributors of PBDD/Fs to the environment, evidence suggests that natural formation mechanisms also exist, particularly in marine environments.

Natural production of polybrominated aromatic compounds, including dioxins, can occur through enzymatic processes in marine organisms. nih.gov Certain marine bacteria possess the genetic framework to synthesize these compounds from naturally available phenolic precursors. nih.gov For example, the biosynthesis can start from 4-hydroxybenzoic acid, which is converted by a flavoenzyme (Bmp5) into bromophenols like 2,4-dibromophenol. nih.gov

Further enzymatic reactions can lead to the formation of bromocatechols. The coupling of these brominated phenols and catechols can then generate polybrominated dibenzo-p-dioxins. nih.gov The mechanism may involve the generation of a semiquinone radical from a catechol, which rearranges to an electrophilic quinone intermediate. This intermediate can then couple with a bromophenol or another bromocatechol to form the dibenzo-p-dioxin (B167043) structure. nih.gov

Abiotic processes in aquatic environments also contribute to the transformation of phenolic compounds. nih.gov In estuarine environments, the interaction with dissolved oxygen and adsorption on suspended particles can lead to the removal and transformation of phenolic endocrine-disrupting chemicals. nih.gov While these studies primarily focus on the degradation of phenols, they demonstrate that natural abiotic pathways exist for the transformation of potential PBDD/F precursors in water. nih.govrsc.org For instance, the oxidation of phenolic rings can lead to ring-opening followed by intramolecular reactions to form furan-like structures, a process that could potentially contribute to the formation of dibenzofurans under specific environmental conditions. rsc.org

Environmental Fate and Transport of Tetrabromo Dibenzofuran Congeners

Inter-Compartmental Transport and Distribution in the Environment

Long-Range Atmospheric Transport and Deposition

Polybrominated dibenzofurans (PBDFs), including 1,3,7,8-Tetrabromo-dibenzofuran, are subject to long-range atmospheric transport, a key characteristic of many persistent organic pollutants (POPs). epa.govnih.gov This process allows these compounds to be dispersed far from their original sources, leading to their presence in remote environments, including the Arctic. iaeg.com

The transport of PBDFs in the atmosphere can occur in both the gas phase and associated with airborne particles. epa.gov The distribution between these two phases is dependent on the specific congener's physical-chemical properties, such as its vapor pressure. Less brominated congeners tend to be more volatile and exist predominantly in the gas phase, while more heavily brominated congeners are more likely to adsorb to atmospheric particles. pops.int

Once in the atmosphere, these compounds can be transported over vast distances by wind currents. industrialmaintenanceproducts.net Deposition from the atmosphere to terrestrial and aquatic surfaces occurs through both dry and wet deposition processes. pops.int Dry deposition involves the settling of particles and the direct absorption of gaseous compounds, while wet deposition occurs through rain, snow, and fog. pops.int

Studies have shown that atmospheric concentrations of PBDFs can vary significantly between different environments, with higher levels often found in industrial and urban areas compared to rural locations. acs.orgnih.gov For example, elevated concentrations of PBDFs have been measured in the atmosphere of science park areas, which may be linked to emissions from the electronics industry where brominated flame retardants are used. acs.orgnih.gov The congener profiles of PBDFs in the atmosphere can also provide clues about their sources. rsc.org

The long-range transport and subsequent deposition of PBDFs contribute to their global distribution and their presence in various environmental compartments, far from their points of origin. nih.gov This widespread contamination underscores the importance of understanding the atmospheric fate of these persistent pollutants.

Partitioning Behavior Between Air, Water, Soil, and Sediment Phases

The environmental distribution of this compound and other polybrominated dibenzofurans (PBDFs) is governed by their partitioning behavior between different environmental compartments, namely air, water, soil, and sediment. researchgate.netnih.gov This partitioning is influenced by the physicochemical properties of the specific PBDF congener, such as its water solubility, vapor pressure, and its affinity for organic matter.

Air-Water Partitioning: The exchange of PBDFs between the atmosphere and water bodies is a dynamic process. Fugacity fraction calculations have indicated that for many PBDF homologues, there is a net volatilization from water into the air. nih.gov This suggests that water bodies can act as a source of these compounds to the atmosphere.

Air-Soil Partitioning: The partitioning between air and soil is also a significant process. For lower-chlorinated (and by analogy, lower-brominated) congeners, there can be a strong net volatilization from soil into the air. nih.gov Conversely, higher-chlorinated congeners tend to be closer to equilibrium in the air-soil exchange. nih.gov

Soil/Sediment-Water Partitioning: PBDFs are lipophilic, meaning they have a high affinity for fats and organic matter. acs.org Consequently, in aquatic environments, they tend to adsorb to suspended particles and settle into the sediment. solutions-project.eu Similarly, in terrestrial environments, they bind strongly to the organic carbon fraction of the soil. nj.gov The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to describe this partitioning behavior. solutions-project.eu This strong sorption to soil and sediment reduces their concentration in the water phase and limits their mobility in these compartments.

The partitioning behavior of PBDFs has significant implications for their environmental fate and bioavailability. Their tendency to accumulate in soil and sediment acts as a long-term reservoir for these compounds, from which they can be slowly released back into the environment.

Table 2: Partitioning Behavior of PBDFs in Different Environmental Compartments

| Partitioning Process | Dominant Trend for PBDFs | Key Influencing Factors |

| Air-Water | Net volatilization from water to air for many homologues. nih.gov | Vapor pressure, Henry's Law constant |

| Air-Soil | Volatilization from soil to air for lower brominated congeners; near equilibrium for higher brominated congeners. nih.gov | Vapor pressure, soil organic matter content, temperature |

| Soil/Sediment-Water | Strong sorption to the organic carbon fraction of soil and sediment. solutions-project.eu | Octanol-water partition coefficient (Kow), organic carbon content |

Biotransformation and Environmental Degradation Processes

Photolytic Degradation Pathways and Mechanisms

Polybrominated dibenzofurans (PBDFs) can undergo photolytic degradation, a process where they are broken down by light, particularly ultraviolet (UV) radiation. mdpi.comscispace.com This degradation is a significant pathway for the transformation of these compounds in the environment, especially in the atmosphere and in surface waters.

The primary mechanism of photolytic degradation of PBDFs is debromination, where bromine atoms are sequentially removed from the dibenzofuran (B1670420) structure. scispace.com This process can lead to the formation of less brominated PBDF congeners. The rate of photolytic degradation is influenced by several factors, including the number and position of bromine substituents on the molecule and the environmental matrix in which the degradation occurs. scispace.com

While photolysis can lead to the breakdown of PBDFs, it can also be a source of these toxic compounds. The photolysis of polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants, can result in the formation of PBDFs. mdpi.comresearchgate.net This transformation is a significant concern as PBDFs are generally more toxic than their PBDE precursors.

The efficiency of photolytic degradation can be affected by the presence of other substances. For example, in soil-washing solutions, the type of solubilizing agent used can significantly impact the rate of PBDE degradation and the concurrent formation of PBDFs. mdpi.com It has been observed that the photolysis of PBDEs in certain surfactant solutions can lead to the formation of PBDFs. mdpi.com

It is important to note that while photolysis can contribute to the degradation of PBDFs, the process can be slow and may not lead to complete mineralization of the compounds. The resulting debrominated products may still be persistent and have toxicological significance.

Microbial Degradation of Dibenzofuran Structures in Environmental Media

The microbial degradation of dibenzofuran and its halogenated derivatives, including polybrominated dibenzofurans (PBDFs), is a crucial process in their environmental fate. ethz.ch While PBDFs are generally persistent, certain microorganisms have demonstrated the ability to transform these compounds. ucanr.edunih.gov

The primary mechanism for the aerobic microbial degradation of the dibenzofuran structure involves an initial attack by dioxygenase enzymes. ethz.ch Specifically, a dibenzofuran 4,4a-dioxygenase can initiate the breakdown by acting on the angular position of the molecule. ethz.ch This initial step leads to the formation of unstable intermediates that can be further metabolized.

Several bacterial strains have been identified that can degrade dibenzofuran and its derivatives. For example, Sphingomonas sp. strain RW1 is known to degrade dibenzofuran. ethz.ch Other bacteria, such as Terrabacter sp. strain DBF63 and Staphylococcus auriculans DBF63, have also been shown to utilize dibenzofuran as a carbon and energy source. nih.govnih.gov In some cases, the degradation of dibenzofuran can lead to the accumulation of metabolites like salicylic (B10762653) acid. nih.govnih.gov

The degradation of brominated dibenzofurans is more complex than that of the parent compound. The presence of bromine atoms can affect the efficiency of microbial attack. However, some bacteria capable of degrading chlorinated dioxins and dibenzofurans have been shown to also transform their brominated counterparts. nih.gov For instance, the carbazole-degrading bacterium Pseudomonas sp. strain CA10 has been shown to degrade some chlorinated dibenzofurans and dibenzo-p-dioxins. nih.gov

Under anaerobic conditions, reductive debromination can occur, where bromine atoms are removed from the PBDF molecule. This process is analogous to the reductive dechlorination observed for polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). nih.gov

While microbial degradation offers a potential pathway for the natural attenuation of PBDFs in the environment, the rates of degradation are often slow, and complete mineralization may not always be achieved. ucanr.edu The effectiveness of microbial degradation depends on various environmental factors, including the presence of suitable microbial populations, nutrient availability, temperature, and pH. upm.edu.my

Table 3: Examples of Microorganisms Involved in Dibenzofuran Degradation

| Microorganism | Degradation Capability | Reference |

| Sphingomonas sp. strain RW1 | Degrades dibenzofuran. | ethz.ch |

| Terrabacter sp. strain DBF63 | Utilizes dibenzofuran as a carbon and energy source. | nih.gov |

| Staphylococcus auriculans DBF63 | Utilizes dibenzofuran as a carbon and energy source. | nih.gov |

| Pseudomonas sp. strain CA10 | Degrades some chlorinated dibenzofurans and dibenzo-p-dioxins. | nih.gov |

| Trichosporon mucoides | A yeast capable of cleaving the aromatic structure of dibenzofuran. | researchgate.net |

Bioaccumulation Potential and Biotic Uptake Dynamics in Environmental Systems

The bioaccumulation of polybrominated dibenzofurans (PBDFs) is a significant concern due to their persistence and structural similarity to other toxic halogenated compounds. The pattern of substitution on the dibenzofuran structure is a critical determinant of their biological behavior, including uptake, tissue distribution, and persistence in organisms.

Studies in model organisms, specifically C57BL/6J mice, have provided insight into the uptake of this compound (TeBDF) following oral exposure. The hepatic (liver) uptake for 2,3,7,8-substituted dibenzofurans is substantial, though it appears to decrease as the number of bromine atoms increases. For TeBDF, the hepatic uptake ratio was found to be 33% of the administered dose. This is lower than that of its chlorinated analogue, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which can be as high as 84%. nih.gov

Uptake into the brain is considerably lower. The brain uptake ratio for TeBDF was reported to be less than 0.05% of the administered dose. nih.gov Research indicates that the plasma-to-brain transfer efficiency also diminishes with an increasing number of bromine substitutions, likely due to the increasing molecular size hindering passage across the blood-brain barrier. nih.gov

Table 1: Hepatic and Brain Uptake Ratios of Selected Dibenzofurans in Mice

Data sourced from studies on C57BL/6J mice. nih.gov

Following uptake, 1,3,7,8-TeBDF and its congeners are distributed to various tissues. The liver is a primary site of accumulation for 2,3,7,8-substituted PBDFs. nih.gov The high affinity for hepatic tissue is thought to be related to the presence of an inducible hepatic binding protein for some dioxin-like chemicals. gdut.edu.cn Besides the liver, these compounds are also found in plasma and the brain, although in much lower concentrations. nih.gov The substitution pattern is a major factor in tissue retention; for instance, non-2,3,7,8-substituted congeners like 2,3,8-TrBDF are poorly retained in the liver. nih.gov In studies with other halogenated dibenzofurans, distribution to adipose tissue, skin, and muscle has also been observed. researchgate.net

The elimination of 1,3,7,8-TeBDF from the liver follows first-order kinetics. nih.gov This indicates that the rate of elimination is proportional to the concentration of the compound in the tissue. In studies with mice, the elimination half-life of TeBDF from the liver was determined to be 8.8 days. nih.gov This is comparable to the hepatic half-life of TCDD (8.7 days) but shorter than that of the more heavily brominated 1,2,3,7,8-PeBDF (13 days). nih.gov In contrast, non-2,3,7,8-substituted congeners are eliminated much more rapidly. nih.gov The primary route of elimination for metabolized compounds is via the bile into the feces. researchgate.net

Table 2: Hepatic Elimination Half-Lives of Selected Dibenzofurans in Mice

Data sourced from studies on C57BL/6J mice. nih.gov

In aquatic ecosystems, the transfer of contaminants from parent to offspring is a critical exposure pathway. Studies on zebrafish (Danio rerio) have demonstrated that maternal transfer of retained polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) occurs. nih.gov Among these, 2,3,7,8-substituted tetra-brominated congeners were found to be the most strongly retained in the fish. nih.gov Although transfer to eggs was observed for all retained compounds, the transfer factors were generally less than one, which may be affected by the poor water solubility of these chemicals. nih.gov

Transgenerational dynamics refer to heritable effects observed in subsequent generations (F2 and beyond) that were not directly exposed to the toxicant. mdpi.comsccwrp.org These effects can be mediated by epigenetic changes, such as alterations in DNA methylation. researchgate.netsccwrp.org While the phenomenon of transgenerational toxicity has been documented for other environmental contaminants like PFAS and certain pesticides in aquatic organisms, specific research detailing the transgenerational dynamics of this compound was not found in the consulted sources. nih.govnih.gov

Comparative Metabolism of Selected Tetrabromo-dibenzofuran Congeners in Biological Systems (e.g., Monohydroxylated Products)

For 2,3,7,8-substituted compounds like TeBDF, the conversion to hydroxylated metabolites is very low. nih.gov This suggests that metabolism is not the primary route of elimination from the liver for these persistent congeners; instead, passive partitioning likely plays a more significant role. nih.gov In stark contrast, the non-2,3,7,8-substituted congener, 2,3,8-TrBDF, is extensively metabolized, which accounts for its rapid elimination. nih.gov This confirms that the presence of four halogen atoms at the lateral 2, 3, 7, and 8 positions of the dibenzofuran molecule is a major factor contributing to the metabolic stability and biological persistence of these compounds. nih.govresearchgate.net

Table of Compounds Mentioned

Advanced Analytical Methodologies for Tetrabromo Dibenzofuran Congeners

Optimization of Sample Collection and Preparation Techniques for Diverse Environmental and Biological Matrices

The initial and one of the most critical stages in the analysis of tetrabromo-dibenzofuran congeners is the collection and preparation of samples. researchgate.net The primary goal of sample preparation is to extract the target analytes from the matrix, remove interfering substances, and concentrate the analytes to a level suitable for instrumental analysis. researchgate.net The choice of method depends heavily on the nature of the sample matrix, which can range from air and soil to biological tissues and fluids. epa.govnih.gov

For environmental matrices such as ambient air, high-volume samplers equipped with quartz-fiber filters and polyurethane foam (PUF) adsorbent plugs are commonly used to collect both particulate-bound and gas-phase compounds. epa.gov The filter and PUF are then typically extracted together. epa.gov In the case of solid matrices like soil and sediment, traditional techniques like Soxhlet extraction have been employed. esens.kr However, modern accelerated solvent extraction (ASE) offers a more rapid and efficient alternative, using elevated temperatures and pressures to reduce solvent consumption and extraction time. thermofisher.com

Biological matrices, which include tissues and fluids like serum and milk, present a greater challenge due to their high lipid and protein content. nih.govesens.kr Automated solid-phase extraction (SPE) systems have been developed to handle these complex samples in a high-throughput manner. nih.gov These systems often incorporate multiple steps, including the addition of internal standards and denaturing agents like formic acid, followed by extraction and cleanup on specialized cartridges. nih.gov For instance, a two-layered disposable cartridge containing activated silica (B1680970) gel and sulfuric acid-impregnated silica gel can be used to remove co-extracted biogenic materials. nih.gov

A common cleanup strategy for both environmental and biological samples involves the use of multi-layer silica gel columns or Florisil columns. researchgate.netmdpi.com These columns help to separate the target polybrominated dibenzofurans (PBDFs) from other interfering compounds, such as polybrominated diphenyl ethers (PBDEs), which are often present at much higher concentrations. researchgate.net The optimization of these cleanup steps is crucial to prevent matrix effects and ensure accurate quantification.

The following table summarizes various sample preparation techniques for different matrices:

| Matrix | Extraction Technique | Cleanup Technique | Key Considerations |

| Air | High-Volume Sampling (Quartz Filter/PUF) epa.gov | Multi-layer silica gel column, Alumina column, Carbon column epa.gov | Collection of both particulate and gas phases is essential. epa.gov |

| Soil/Sediment | Accelerated Solvent Extraction (ASE) thermofisher.com | Multi-layer silica gel column, Florisil column researchgate.netmdpi.com | ASE offers faster extraction compared to traditional methods. thermofisher.com |

| Biological Tissues | Automated Solid-Phase Extraction (SPE) nih.gov | Acid-impregnated silica gel, Florisil column nih.govresearchgate.net | High lipid content requires robust cleanup procedures. esens.kr |

| Biological Fluids (Serum, Milk) | Automated Solid-Phase Extraction (SPE) nih.gov | Two-layered silica/sulfuric acid silica cartridges nih.gov | Automation improves reproducibility and throughput. nih.gov |

Chromatographic Separation Techniques for Congener-Specific Analysis

Following sample preparation, the extract, which contains a mixture of compounds, must be separated to isolate the individual tetrabromo-dibenzofuran congeners. This separation is critical because the toxicity of different congeners can vary significantly. nih.gov

High-resolution gas chromatography (HRGC) is the cornerstone for the congener-specific analysis of tetrabromo-dibenzofurans. epa.govnih.gov This technique utilizes long capillary columns (e.g., 60 meters) with specific stationary phases, such as DB-5 or SP-2331, to achieve the high-resolution separation required to distinguish between different isomers. epa.gov The choice of the column is critical for separating the target analytes from potentially interfering compounds, including isomers of polybrominated diphenyl ethers (PBDEs). researchgate.netnih.gov

The performance of the GC system is regularly evaluated using a column performance evaluation solution containing a mixture of selected isomers to ensure that the required separation is maintained. epa.gov The development of comprehensive two-dimensional gas chromatography (GCxGC) has further enhanced separation capabilities, offering even greater resolution for complex mixtures. diva-portal.org

While GC is the established method, ultrahigh-pressure liquid chromatography (UHPLC) is emerging as a powerful tool, particularly for the analysis of a broader range of brominated flame retardants, some of which may be precursors to or co-contaminants with tetrabromo-dibenzofurans. nih.govresearchgate.net UHPLC, often coupled with tandem mass spectrometry (UHPLC-MS/MS), can be used to quantify various brominated compounds in complex matrices like food. nih.govresearchgate.net The sample preparation for UHPLC analysis may involve extraction with solvents like acidified acetonitrile (B52724) followed by a dispersive solid-phase extraction (dSPE) cleanup. nih.govresearchgate.net Although not yet the primary method for 1,3,7,8-Tetrabromo-dibenzofuran itself, the continuous development of UHPLC methods highlights its potential for future applications in the analysis of emerging halogenated contaminants. nih.govresearchgate.net

Mass Spectrometry (MS) Detection and Quantification Strategies

Mass spectrometry is the definitive detection technique for tetrabromo-dibenzofuran congeners, providing the necessary sensitivity and selectivity for trace-level analysis.

High-resolution mass spectrometry (HRMS) is the gold standard for the analysis of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs). epa.govnih.gov Operating at a resolving power of 10,000 or greater, HRMS can distinguish the target analytes from interfering ions with very similar masses. researchgate.net This high resolution is crucial for accurate quantification, especially at the low concentrations typically found in environmental and biological samples. researchgate.net

For quantification, an isotope dilution method is commonly employed. nih.gov This involves spiking the sample with a known amount of a ¹³C-labeled internal standard of the target analyte before extraction. By measuring the ratio of the native analyte to its labeled counterpart, accurate quantification can be achieved, as this ratio is unaffected by variations in extraction efficiency or sample cleanup. nih.gov The use of HRMS ensures the accurate mass measurement of both the native and labeled compounds, which is essential for confident identification and quantification. nih.gov

Electron Capture Negative Chemical Ionization (ECNI) is a highly sensitive ionization technique used in mass spectrometry for the analysis of electrophilic compounds like brominated dibenzofurans. acs.orgnih.gov In ECNI, the target molecules capture low-energy electrons, leading to the formation of negative ions. nih.gov This process is highly selective for compounds containing electronegative atoms, such as bromine. acs.org

A significant advantage of ECNI-MS is its high sensitivity, often allowing for lower detection limits compared to other ionization techniques. nih.gov It is particularly effective for detecting brominated compounds by monitoring the characteristic bromide ions (m/z 79 and 81). acs.orgnih.gov While methane (B114726) has traditionally been used as the reagent gas in ECNI, nitrogen has been explored as a suitable alternative, offering benefits such as reduced ion source contamination and increased filament lifetime. nih.govwiley.com

The table below provides a comparison of the key mass spectrometry techniques used in the analysis of this compound.

| Technique | Ionization Method | Key Advantages | Common Applications |

| HRGC-HRMS | Electron Ionization (EI) | High resolution and mass accuracy, allows for isotope dilution quantification. epa.govnih.govnih.gov | Confirmatory analysis and accurate quantification of PBDD/Fs in all matrices. epa.govnih.gov |

| GC-ECNI-MS | Electron Capture Negative Ionization | High sensitivity, selective for electrophilic compounds. acs.orgnih.gov | Screening and sensitive detection of brominated compounds. acs.orgnih.gov |

| UHPLC-MS/MS | Electrospray Ionization (ESI) | Suitable for a broader range of emerging contaminants, including more polar compounds. nih.govresearchgate.net | Analysis of various brominated flame retardants in food and environmental samples. nih.govresearchgate.net |

Utilization of Isotope Dilution Mass Spectrometry (IDMS) for Enhanced Accuracy

Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method for the quantification of trace organic compounds, including this compound, due to its superior accuracy and precision. nih.govresearchgate.net This technique is foundational to regulatory methods such as EPA Method 1613, which, although developed for chlorinated dioxins and furans, establishes the principles directly applicable to their brominated analogues. well-labs.comkeikaventures.com The core principle of IDMS involves spiking a sample with a known quantity of a stable, isotopically-labeled analogue of the target analyte (e.g., ¹³C₁₂-1,3,7,8-Tetrabromo-dibenzofuran) prior to extraction and cleanup. well-labs.com

This labeled internal standard behaves almost identically to the native (unlabeled) analyte throughout the entire analytical procedure, including extraction, multi-step cleanup, and chromatographic separation. nih.gov Consequently, any loss of the native analyte during sample preparation is mirrored by a proportional loss of the labeled standard. By measuring the ratio of the native analyte to its labeled counterpart using high-resolution mass spectrometry (HRMS), it is possible to correct for these procedural losses and matrix-induced signal suppression or enhancement. researchgate.netwell-labs.com This approach effectively nullifies variations in recovery, leading to a highly accurate and robust quantification that is difficult to achieve with other calibration strategies. researchgate.net The use of IDMS is crucial for generating data of high legal and scientific defensibility, particularly given the low concentrations at which these compounds are typically found in environmental and biological matrices. nih.govnih.gov

Table 1: Key Principles and Advantages of Isotope Dilution Mass Spectrometry (IDMS)

| Principle/Advantage | Description | Source |

| Analyte Correction | A known amount of a stable isotope-labeled analog of the target analyte is added to the sample at the beginning of the analytical process. | well-labs.com |

| High Accuracy | Corrects for the loss of analyte during all stages of sample preparation and analysis, leading to more accurate final concentration measurements. | researchgate.netnih.gov |

| Enhanced Precision | Minimizes variability between samples, resulting in high reproducibility of results. | nih.gov |

| Matrix Effect Mitigation | Compensates for the effects of the sample matrix (e.g., soil, tissue) that can suppress or enhance the instrument's signal. | well-labs.com |

| Definitive Quantification | Considered a "primary method of measurement" suitable for the certification of reference materials and for legally defensible data. | researchgate.netnih.gov |

Integrated Bioanalytical Screening Methods (e.g., Effect-Based Bioassays Coupled with HRMS)

A comprehensive assessment of the risks posed by this compound and related compounds often requires more than just concentration data. Integrated analytical approaches that combine chemical analysis with biological assays provide a more complete toxicological picture. Effect-based bioassays, such as the Dioxin-Responsive Chemical-Activated Luciferase Gene Expression (DR-CALUX®) assay, are increasingly coupled with high-resolution mass spectrometry (HRMS). nih.gov

By coupling this screening tool with instrumental analysis like Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS), researchers can achieve a multi-faceted understanding. The HRMS analysis provides precise, congener-specific quantification of compounds like this compound. This allows for the calculation of Toxic Equivalents (TEQ) by multiplying the concentration of each congener by its individual Toxic Equivalency Factor (TEF). nih.gov Comparing the BEQ from the bioassay with the TEQ from the chemical analysis helps to identify whether known compounds can account for the observed toxicity or if other, unmeasured AhR-active compounds are contributing to the effect. nih.gov This integrated approach is particularly valuable for prioritizing samples for extensive chemical analysis and for understanding the toxicological relevance of complex environmental mixtures. nih.gov

Table 2: Comparison of Bioanalytical and Chemical Analytical Methods

| Feature | Effect-Based Bioassay (e.g., DR-CALUX®) | Chemical Analysis (e.g., GC-HRMS) |

| Output | Bioanalytical Equivalent (BEQ) | Congener-specific concentrations |

| Measurement | Total biological effect (e.g., AhR activation) | Precise quantity of individual chemical compounds |

| Information Provided | Cumulative toxic potential of the entire sample mixture | Identification and quantification of specific target analytes |

| Throughput | Relatively high, suitable for screening large numbers of samples | Lower, more time and resource-intensive |

| Primary Use | Screening, effect-based monitoring, risk assessment prioritization | Definitive identification, quantification, source apportionment |

Analytical Challenges and Method Optimization Considerations

The accurate analysis of this compound is complicated by several factors inherent to its chemical nature and its presence in complex environmental samples. Method optimization is critical to address these challenges and ensure data quality.

Polybrominated diphenyl ethers (PBDEs) are a significant source of interference in the analysis of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs). researchgate.net PBDEs are structurally similar to PBDD/Fs and were used extensively as flame retardants, leading to their widespread presence in many of the same environmental matrices. nih.gov This co-occurrence, combined with the fact that PBDEs can be present at concentrations several orders of magnitude higher than PBDD/Fs, creates a substantial analytical challenge.

The primary strategy for mitigating this interference is through rigorous sample cleanup. A multi-column chromatographic approach is often necessary to achieve adequate separation. researchgate.net For complex samples, such as soils from industrial areas, a sequence of cleanup steps using different sorbents like Florisil and activated carbon columns has been shown to be effective. researchgate.net These materials separate the analytes based on their polarity and planarity, allowing the PBDD/F fraction to be isolated from the bulk of the PBDEs before instrumental analysis by GC-HRMS. Without such thorough cleanup, the high concentrations of PBDEs can co-elute with PBDD/F congeners, leading to chromatographic interferences and inaccurate quantification. researchgate.net

This compound, like other polyhalogenated aromatic compounds, is susceptible to degradation from light (photolysis) and heat (thermolysis). This instability presents a significant challenge during sample collection, storage, and analysis.

Studies on related polychlorinated dibenzofurans (PCDFs) have demonstrated that these compounds undergo photodegradation when exposed to sunlight, particularly in aqueous solutions. csbsju.edu The primary degradation pathway is reductive dehalogenation, where a bromine atom is replaced by a hydrogen atom, transforming the congener into a lower-brominated furan (B31954). csbsju.edu This process can lead to an underestimation of the true concentration of this compound and an overestimation of its degradation products. To mitigate this, samples must be protected from light at all stages, which is typically achieved by using amber glass vials and storing samples in the dark at low temperatures. keikaventures.com

Thermal degradation is a concern primarily during the instrumental analysis phase, specifically within the hot injector of the gas chromatograph. High injector temperatures can cause the thermal decomposition of the analyte. mdpi.com Furthermore, PBDD/Fs, including this compound, can be formed as unintentional byproducts from the thermal degradation or pyrolysis of precursor compounds like PBDEs. aaqr.orgresearchgate.net This can occur not only in industrial processes but also within the analytical instrument itself, potentially creating the analyte of interest and leading to a false positive or an artificially inflated concentration. Optimizing GC conditions, such as using the lowest possible injector temperature that still allows for efficient volatilization and transfer of the analyte to the column, is crucial to minimize both degradation and artifact formation.

Table 3: Summary of Analytical Challenges and Mitigation Strategies

| Challenge | Description | Mitigation Strategy | Source |

| PBDE Interference | High concentrations of co-occurring PBDEs can interfere with the detection and quantification of PBDD/Fs. | Rigorous sample cleanup using multi-column chromatography (e.g., Florisil, activated carbon) to separate PBDD/F and PBDE fractions. | researchgate.net |

| Photolysis | Degradation of the analyte upon exposure to UV or sunlight, primarily through reductive dehalogenation. | Protect samples from light using amber glass containers; store in dark, cold conditions. | keikaventures.comcsbsju.edu |

| Thermal Degradation/Formation | Analyte can degrade at high temperatures in the GC injector. PBDD/Fs can also be formed from the pyrolysis of precursors like PBDEs. | Optimize GC injector temperature to the lowest effective level. Be aware of potential for analytical artifact formation. | aaqr.orgresearchgate.net |

Congener Profiles and Isomer Specificity of Tetrabromo Dibenzofuran Congeners

Identification and Environmental Relevance of Key Tetrabromo-dibenzofuran Isomers

Polybrominated dibenzofurans (PBDFs) are a class of halogenated aromatic compounds that are unintentional byproducts of various industrial processes, including the manufacturing of chemicals like trichlorophenol and polychlorinated biphenyls (PCBs), as well as thermal processes such as waste incineration. nih.govwikipedia.org Among the various PBDFs, the 2,3,7,8-substituted congeners are considered the most toxic due to their ability to bind to the aryl hydrocarbon receptor (AhR), leading to a cascade of toxic effects. nih.gov

The most well-studied tetrabromo-dibenzofuran isomer is 2,3,7,8-tetrabromodibenzofuran (B3055897) (2,3,7,8-TeBDF). Its chlorinated analogue, 2,3,7,8-tetrachlorodibenzofuran (B131793) (2,3,7,8-TCDF), is a well-known dioxin-like compound with established toxicity. nih.govwikipedia.org The toxicity of these compounds is often expressed in terms of Toxic Equivalency Factors (TEFs), which relate the potency of a specific congener to that of the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). usgs.gov While specific TEFs for all brominated congeners are still under development, the World Health Organization has recommended using the same TEFs as their chlorinated counterparts as an interim measure.

The environmental relevance of 1,3,7,8-tetrabromo-dibenzofuran is less understood due to a primary research focus on the 2,3,7,8-substituted isomers. However, its presence in environmental matrices cannot be disregarded, as various isomers are typically formed in combustion processes. nih.gov The specific isomer profile can provide clues about the source of the contamination.

Comparative Congener Patterns and Fingerprinting from Diverse Environmental Sources

The congener profiles of tetrabromo-dibenzofurans, and PBDD/Fs in general, can vary significantly depending on the source of emission. This variation allows for "fingerprinting" to trace the origin of contamination.

Combustion Emissions: Industrial processes such as waste incineration and cement kiln operations are significant sources of PBDD/Fs. nih.govnih.govsecil-group.comgcisolutions.comresearchgate.net In these high-temperature environments, a complex mixture of congeners is formed. Studies of emissions from municipal and industrial waste incinerators have shown the presence of various PBDD/F congeners, with the congener profiles being similar for both brominated and chlorinated dioxins and furans from the same source. This suggests a common formation mechanism. nih.gov For instance, emissions from cement kilns often show a predominance of certain congeners, which can be influenced by the type of fuel used, such as coal versus petroleum coke. nih.govsecil-group.comgcisolutions.com

Marine Environments: Tetrabromo-dibenzofurans and other PBDD/Fs have been detected in various components of the marine environment, including sediments and marine mammals. usgs.gov In a study of pilot whales from the Faroe Islands, furans were the predominant PBDD/Fs, with 1,2,3,4,6,7,8-HpBDF being the most abundant congener in half of the whales sampled. The total PBDD/F concentrations in blubber ranged from 0.080 to 71 pg/g lipid weight.

The following table provides a conceptual comparison of expected tetrabromo-dibenzofuran congener profiles from different sources, based on general PBDD/F distribution patterns.

| Environmental Source | Predominant Tetrabromo-dibenzofuran Isomers (Expected) | Key Characteristics |

| Combustion Emissions (e.g., Incinerators, Cement Kilns) | Complex mixture, often with higher proportions of less substituted congeners depending on conditions. | Profile can vary with fuel type and combustion efficiency. Higher temperatures can lead to more chlorinated/brominated species. |

| Marine Biota (e.g., Marine Mammals) | Dominated by more persistent and bioaccumulative isomers, particularly those with 2,3,7,8-substitution. | Reflects biomagnification through the food web. Less persistent isomers are metabolized and excreted. |

| Marine Sediments | Profile reflects a combination of atmospheric deposition and local runoff sources. | Can show a mix of combustion-derived and other industrial source fingerprints. |

Influence of Bromine Substitution Pattern on Environmental Behavior and Fate

The position of the bromine atoms on the dibenzofuran (B1670420) molecule significantly influences the compound's environmental behavior, including its persistence, bioaccumulation potential, and metabolism.

Substitution at the 2, 3, 7, and 8 positions is a key factor for the persistence and metabolic stability of PBDFs in animal tissues. A study on mice demonstrated that 2,3,7,8-substituted PBDFs accumulate substantially in the liver. In contrast, a non-2,3,7,8-substituted congener, 2,3,8-tribromodibenzofuran, was poorly retained and rapidly eliminated. This rapid elimination is attributed to more efficient metabolism.

The degree of bromination also plays a role. The same study showed that the hepatic uptake of 2,3,7,8-substituted dibenzofurans decreased as the number of bromine substitutions increased. The elimination half-lives from the liver also varied with the number of bromine atoms.

The metabolism of dibenzofurans primarily involves the formation of hydroxylated products. For non-2,3,7,8-substituted isomers, this metabolic pathway is a significant contributor to their elimination. However, for the 2,3,7,8-substituted congeners, this pathway is much slower, leading to their persistence and bioaccumulation. The slower elimination of these persistent congeners suggests that their exposure risk may be underestimated when using the toxic equivalency factors of their less persistent chlorinated counterparts.

The following table summarizes the influence of the bromine substitution pattern on key environmental parameters.

| Substitution Pattern | Persistence | Bioaccumulation Potential | Rate of Metabolism |

| 2,3,7,8-Substituted | High | High | Slow |

| Non-2,3,7,8-Substituted | Low | Low | Rapid |

| Higher Degree of Bromination | Can be high, but uptake may be lower | Variable, influenced by uptake and persistence | Generally slower than less brominated congeners |

Comparative Environmental Dynamics with Other Halogenated Aromatic Hydrocarbons

Comparison with Polychlorinated Dibenzo-p-dioxins and Dibenzofurans (PCDD/Fs)

The formation pathways and environmental presence of polybrominated dibenzofurans (PBDFs), including 1,3,7,8-TeBDF, show distinct differences from PCDD/Fs. PBDFs are notably present as impurities in commercial mixtures of brominated flame retardants (BFRs), such as polybrominated diphenyl ethers (PBDEs). nih.gov Consequently, the thermal degradation of consumer products containing these BFRs, like plastics and electronics, is a significant source of PBDFs in the environment. researchgate.netresearchgate.net

In contrast, PCDD/Fs are primarily formed as unintentional by-products during various industrial and combustion processes. chemistry-matters.com These include municipal waste incineration, the manufacturing of certain chlorinated chemicals, and uncontrolled burning. chemistry-matters.comnih.gov The isomer profiles of PCDD/Fs in environmental samples often point towards their origin, distinguishing between combustion sources and chemical by-products. epa.gov While both groups of compounds are persistent organic pollutants (POPs), their primary entry points into the environment differ, with PBDFs being closely linked to the lifecycle of BFR-treated products and PCDD/Fs stemming from a broader range of thermal and industrial activities. nih.govchemistry-matters.com

Table 1: Comparison of Formation and Characteristics of PBDFs and PCDD/Fs

| Feature | Polybrominated Dibenzofurans (PBDFs) | Polychlorinated Dibenzo-p-dioxins/furans (PCDD/Fs) |

|---|---|---|

| Primary Formation | Impurities in brominated flame retardants (BFRs); thermal degradation of BFR-containing products. nih.govresearchgate.net | By-products of industrial processes (e.g., chemical manufacturing) and combustion (e.g., incineration). chemistry-matters.com |

| Key Precursors | Polybrominated diphenyl ethers (PBDEs). nih.gov | Chlorophenols, chlorinated benzenes. nih.govresearchgate.net |

| Primary Sources | Leaching and emissions from consumer products (electronics, furniture), BFR manufacturing facilities, waste disposal sites. nih.govresearchgate.net | Incinerators, metal smelting, cement kilns, historical chemical waste sites. chemistry-matters.comnih.gov |

| Environmental Presence | Commonly found in indoor dust, electronic waste, and biota. nih.gov | Widespread in soil, sediment, and air near industrial and combustion sources. nih.govepa.gov |

Both PBDFs and PCDD/Fs are lipophilic (fat-soluble) and persistent, leading to their bioaccumulation in the fatty tissues of organisms and biomagnification up the food chain. nih.govfrontiersin.org Their transport in the environment is governed by their low water solubility and tendency to adsorb to soil and sediment particles. researchgate.netfrontiersin.org

Despite these similarities, differences arise from their distinct halogen substituents. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, which might suggest a greater potential for degradation of brominated compounds. However, available toxicokinetic data indicate this does not necessarily translate to a more rapid elimination from biological systems. nih.gov In fact, some studies suggest that specific congeners like 2,3,7,8-TeBDF may have longer biological half-lives than their chlorinated analogues, potentially leading to higher bioaccumulation. nih.gov Differences in tissue distribution have also been noted; for instance, after dermal absorption, the higher lipophilicity and larger molecular size of 2,3,7,8-TeBDD (the dioxin analogue of TeBDF) compared to 2,3,7,8-TeCDD can influence its distribution between the liver and adipose tissue. nih.gov

Table 2: Comparison of Environmental Fate and Transport

| Parameter | Polybrominated Dibenzofurans (PBDFs) | Polychlorinated Dibenzo-p-dioxins/furans (PCDD/Fs) |

|---|---|---|

| Persistence | High, due to stable aromatic structure. researchgate.net | High, well-documented environmental persistence. nih.gov |

| Bioaccumulation | Highly lipophilic, accumulates in fatty tissues. nih.gov | Highly lipophilic, accumulates in fatty tissues. frontiersin.org |

| Transport | Adsorbs to particulate matter; subject to long-range atmospheric transport. researchgate.net | Adsorbs to particulate matter; subject to long-range atmospheric transport. epa.gov |

| Metabolism/Elimination | Limited metabolism; elimination is generally slow. The weaker C-Br bond does not appear to significantly increase elimination rates compared to chlorinated analogues. nih.gov | Limited metabolism; elimination is congener-specific and generally slow. nih.gov |

| Key Differences | Higher lipophilicity and larger molecular size for equivalent congeners may influence tissue distribution. nih.gov Some congeners may have longer biological half-lives. nih.gov | Extensive database on congener-specific fate and transport. frontiersin.orgnih.gov |

Evaluation within the Toxicity Equivalency Factor (TEF) Concept for Environmental Risk Assessment

The Toxicity Equivalency Factor (TEF) concept is a cornerstone of risk assessment for dioxin-like compounds. It assigns a potency value to individual congeners relative to the most toxic form, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD).

The rationale for extending the TEF concept to include brominated analogues like 1,3,7,8-TeBDF is based on compelling scientific evidence. A 2011 joint World Health Organization (WHO) and United Nations Environment Programme (UNEP) expert consultation concluded that PBDDs and PBDFs elicit a spectrum of toxic and biological effects similar to their chlorinated counterparts. nih.govmanchester.ac.uk These effects are mediated through the same biological pathway: binding to the aryl hydrocarbon receptor (AhR). nih.gov Given that 2,3,7,8-substituted brominated congeners produce a similar toxic profile to 2,3,7,8-TCDD and are frequently detected in environmental and human samples, their inclusion in risk assessment frameworks is critical for a comprehensive evaluation of dioxin-like toxicity. nih.govmanchester.ac.uk Based on the available data, the expert panel recommended using the same TEF values for brominated congeners as for their chlorinated analogues on an interim basis. manchester.ac.uk

Table 3: WHO 2005 TEF Values for Dioxin-like Compounds and Interim Recommendation for Brominated Analogues

| Compound Class | Congener | WHO 2005 TEF Value | Interim TEF for Brominated Analogue |

|---|---|---|---|

| PCDDs | 2,3,7,8-TeCDD | 1 | 1 (for 2,3,7,8-TeBDD) |

| 1,2,3,7,8-PeCDD | 1 | 1 (for 1,2,3,7,8-PeBDD) | |

| PCDFs | 2,3,7,8-TeCDF | 0.1 | 0.1 (for 2,3,7,8-TeBDF) |

| 1,3,7,8-TeCDF | Not assigned a TEF | Not assigned (for 1,3,7,8-TeBDF) | |

| 2,3,4,7,8-PeCDF | 0.3 | 0.3 (for 2,3,4,7,8-PeBDF) | |

| 1,2,3,7,8-PeCDF | 0.03 | 0.03 (for 1,2,3,7,8-PeCDF) |

Note: The WHO recommends using the TEF of the corresponding chlorinated congener for the 2,3,7,8-substituted brominated congeners for human risk assessment on an interim basis. manchester.ac.uk Congeners not substituted in the 2,3,7,8 positions, such as 1,3,7,8-TeBDF, are not assigned a TEF value in this scheme.

Current Research Gaps and Future Directions in Environmental Studies of Tetrabromo Dibenzofuran Congeners

Need for Comprehensive Data on Bioaccumulation Potential and Toxicokinetics of Understudied Congeners

While the bioaccumulative nature of some PBDFs is recognized, there is a significant lack of detailed data on the bioaccumulation potential and toxicokinetics of many individual congeners, including 1,3,7,8-Tetrabromo-dibenzofuran. nih.gov Most studies have focused on a limited number of the most prevalent or toxic congeners, leaving a substantial data gap for the vast majority of these compounds.

Detailed Research Findings:

Limited Congener-Specific Data: Toxicokinetic studies, which examine the absorption, distribution, metabolism, and excretion of substances, are sparse for most of the 135 possible PBDF congeners. nih.govnih.govnih.gov This lack of data hinders the accurate assessment of their potential for bioaccumulation and biomagnification in food webs.

Species-Specific Differences: The toxicokinetics of these compounds can vary significantly between different species. nih.gov For instance, the half-life of 2,3,7,8-tetrachlorodibenzofuran (B131793) (a related chlorinated compound) is considerably different in rats and guinea pigs. nih.gov Extrapolating data from one species to another without sufficient validation can lead to inaccurate risk assessments for wildlife and humans.

Influence of Bromination Pattern: The position and number of bromine atoms on the dibenzofuran (B1670420) molecule significantly influence its toxicokinetics. who.int Congeners with lateral 2,3,7,8-substitution are often more persistent and bioaccumulative. nm.govinchem.org However, the specific behavior of many other congeners remains largely uncharacterized.

Future research should prioritize comprehensive toxicokinetic studies on a wider range of tetrabromo-dibenzofuran congeners across various species representative of different trophic levels. This will provide the necessary data to develop more accurate bioaccumulation models and refine toxic equivalency factors (TEFs) for risk assessment. nih.govresearchgate.net

Further Elucidation of Complex Formation Pathways for Developing Effective Emission Control Strategies

Understanding the formation pathways of PBDFs is crucial for developing effective strategies to control their release into the environment. While it is known that they are unintentional byproducts of industrial processes and combustion, the precise mechanisms are often complex and not fully understood. researchgate.netwikipedia.org

Detailed Research Findings:

Thermal Processes: PBDFs are known to form during the thermal degradation of brominated flame retardants (BFRs) used in a wide array of consumer and industrial products. inchem.org They are also generated during waste incineration and in the metallurgical industry. wikipedia.orgresearchgate.netwikipedia.org

Precursor Compounds: The formation of PBDFs can occur from various precursor compounds, including polybrominated diphenyl ethers (PBDEs). aaqr.org The specific conditions of temperature, oxygen availability, and the presence of catalysts can influence the types and quantities of congeners formed.

Photochemical Formation: There is also evidence to suggest that PBDFs can be formed through the photochemical degradation of other brominated compounds in the environment. inchem.org

More detailed research is needed to unravel the intricate chemical reactions that lead to the formation of specific tetrabromo-dibenzofuran congeners under different industrial and environmental conditions. This knowledge will be instrumental in designing and implementing targeted emission control technologies and strategies.

Development of Advanced Analytical Techniques for Ultra-Trace Level Detection and Precise Isomer-Specific Quantification

The analysis of PBDFs in environmental samples presents significant analytical challenges due to their low concentrations (parts per trillion to parts per quadrillion) and the presence of numerous isomers. well-labs.comepa.gov

Detailed Research Findings:

High-Resolution Mass Spectrometry: The current gold standard for the analysis of these compounds is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). well-labs.comd-nb.info This technique is necessary to achieve the required sensitivity and to differentiate between the various congeners.

Complex Sample Preparation: Environmental samples require extensive and meticulous cleanup procedures to remove interfering substances before instrumental analysis. inchem.org These multi-step processes can be time-consuming and a source of analytical variability.

Isomer Specificity: Achieving complete separation and quantification of all 135 PBDF congeners is a formidable analytical task. well-labs.comepa.gov Many analytical methods can only provide data for a limited number of specific isomers or for homologous groups.

Future research should focus on developing more efficient and cost-effective analytical methods. This includes advancements in sample preparation techniques, such as automated cleanup systems, and the development of novel chromatographic and mass spectrometric approaches for improved isomer-specific quantification at ultra-trace levels. t3db.canih.gov

Assessment of Long-Term Environmental Behavior and "Environmental Reservoir" Effects

Due to their persistence, PBDFs can accumulate in various environmental compartments, such as soil and sediment, which can then act as long-term reservoirs. inchem.org These reservoirs can continue to release PBDFs into the environment over extended periods, even after primary sources have been controlled.

Detailed Research Findings:

Persistence in Soil and Sediment: Studies have shown that PBDFs are persistent in soil and sediment, with long environmental half-lives. mdpi.com The rate of degradation is influenced by factors such as microbial activity, sunlight exposure, and the chemical composition of the soil or sediment. who.int

Atmospheric Transport: PBDFs can be transported over long distances in the atmosphere, leading to their deposition in remote areas far from their original sources. inchem.org

Temporal Trends: While the concentrations of some persistent organic pollutants are declining due to regulatory actions, the temporal trends for PBDFs are less clear and may even be increasing in some regions. nih.gov

Long-term monitoring programs are essential to track the environmental behavior of tetrabromo-dibenzofuran congeners and to assess the effectiveness of control measures. Further research is also needed to understand the processes that govern the release of these compounds from environmental reservoirs.

Deepening Research into Natural Formation Mechanisms and their Contribution to Environmental Burdens

While anthropogenic sources are considered the primary contributors to environmental PBDF contamination, there is emerging evidence that these compounds may also be formed through natural processes. nih.gov

Detailed Research Findings:

Geological Sources: Natural geological processes could also potentially contribute to the formation of these compounds over geological timescales.

Refinement of Environmental Models for Accurate Fate and Transport Prediction